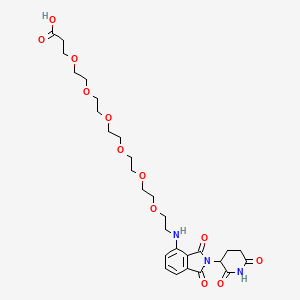

Pomalidomide-PEG6-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomalidomide-PEG6-COOH is a conjugate compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. Pomalidomide is part of the immunomodulatory imide drug (IMiD) class, which includes thalidomide and lenalidomide. These compounds are known for their anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG6-COOH typically involves the conjugation of pomalidomide with a PEG linker that has a carboxylic acid functional group. The process begins with the activation of the carboxylic acid group on the PEG linker, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated ester then reacts with the amino group on pomalidomide to form the desired conjugate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent product quality and scalability .

化学反应分析

Types of Reactions

Pomalidomide-PEG6-COOH can undergo various chemical reactions, including:

Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for this type of conjugate.

Common Reagents and Conditions

Esterification: Typically involves reagents like alcohols and acid catalysts.

Amidation: Involves amines and coupling agents such as DCC or EDC.

Oxidation: Can be achieved using oxidizing agents like potassium permanganate.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound .

科学研究应用

Pomalidomide-PEG6-COOH has a wide range of scientific research applications:

Chemistry: Used in the development of novel drug delivery systems and as a building block for more complex molecules.

Biology: Employed in studies involving protein degradation and cellular signaling pathways.

Medicine: Investigated for its potential in targeted cancer therapies, particularly in the form of proteolysis-targeting chimeras (PROTACs).

Industry: Utilized in the production of advanced pharmaceuticals and bioconjugates.

作用机制

Pomalidomide-PEG6-COOH exerts its effects primarily through the pomalidomide moiety, which binds to the E3 ligase cereblon (CRBN). This binding redirects the ligase’s activity towards the degradation of specific proteins involved in cancer cell survival and proliferation. The PEG linker enhances the solubility and bioavailability of the compound, while the carboxylic acid group allows for further functionalization .

相似化合物的比较

Similar Compounds

Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.

Lenalidomide: Another IMiD with similar applications but different potency and side effect profiles.

Pomalidomide Derivatives: Various derivatives with modifications to the pomalidomide structure to enhance specific properties.

Uniqueness

Pomalidomide-PEG6-COOH is unique due to its combination of pomalidomide with a PEG linker and a carboxylic acid group. This structure enhances its solubility, bioavailability, and potential for further functionalization, making it a versatile compound for various scientific and medical applications .

生物活性

Pomalidomide-PEG6-COOH is a novel compound that combines the therapeutic properties of pomalidomide, a known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This combination aims to enhance the pharmacokinetic properties and biological activity of pomalidomide, particularly in the context of targeted protein degradation and cancer therapy.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₈N₄O₇ |

| Molecular Weight | 570.65 g/mol |

| CAS Number | 2225940-51-0 |

| Solubility | Soluble in DMSO and water |

This compound functions primarily as an E3 ligase cereblon ligand-linker conjugate. It recruits the cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of target proteins involved in oncogenesis. This mechanism is particularly relevant for treating various hematological malignancies and solid tumors.

Biological Activity and Efficacy

-

Anti-Cancer Activity : this compound has demonstrated significant anti-cancer activity in various studies:

- In vitro studies indicated that this compound can inhibit the proliferation of multiple myeloma cells, showing enhanced efficacy compared to pomalidomide alone due to improved delivery and retention within cancer cells .

- A study highlighted its effectiveness against relapsed/refractory multiple myeloma (RRMM), where it was used in combination with dexamethasone, resulting in improved progression-free survival (PFS) rates compared to historical controls .

- Combination Therapy : The compound has been evaluated in combination therapies:

Case Study 1: Relapsed/Refractory Multiple Myeloma

A multicenter study assessed the efficacy of this compound combined with dexamethasone in patients who had undergone multiple prior therapies. The results showed:

- Median PFS: 4.2 months (POM+LoDEX) vs. 2.7 months (POM)

- ORR: 33% (POM+LoDEX) vs. 18% (POM)

These findings suggest that the addition of PEGylation enhances the therapeutic profile of pomalidomide .

Case Study 2: Primary Central Nervous System Lymphoma

Another study explored the use of this compound in patients with relapsed/refractory primary central nervous system lymphoma (PCNSL). The treatment resulted in:

- Overall response rate: 48%

- Median PFS for responders: 9 months

This indicates promising activity against difficult-to-treat lymphomas .

Research Findings

Research has shown that modifications to pomalidomide, such as PEGylation, can significantly alter its pharmacodynamics and pharmacokinetics:

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDBXIANAMQQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。